molecular formula C14H22N2O B15540512 N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B15540512
M. Wt: 234.34 g/mol
InChI Key: JVAKXHUHRJJPJO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3

InChI Key

JVAKXHUHRJJPJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCN2CCCC2

Origin of Product

United States

Biological Activity

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine, also known as 25E-NBOH, is a compound of significant interest due to its biological activity, particularly as a psychoactive substance. This article delves into its pharmacological properties, mechanisms of action, and associated clinical findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H20_{20}N2_2O
  • Molecular Weight : 220.31 g/mol
  • Structure :
    • The compound features a methoxybenzyl group attached to a pyrrolidine ring, contributing to its unique pharmacological profile.

This compound primarily acts as an agonist at the 5-HT2A_{2A} receptor, a subtype of serotonin receptor known for its role in mood regulation and perception. Research indicates that derivatives of N-benzylphenethylamine, including 25E-NBOH, exhibit high affinity for the 5-HT2A_{2A} receptor with Ki values less than 1 nM . This selectivity is crucial for its hallucinogenic effects and potential therapeutic applications.

Psychoactive Effects

The compound has been implicated in various case studies involving intoxication. Symptoms reported include hyperthermia, seizures, and rhabdomyolysis, which are common manifestations associated with serotonergic hallucinogens . The severity of these symptoms can vary based on dosage and individual susceptibility.

Clinical Case Studies

A notable case involved a patient exhibiting severe intoxication from 25E-NBOH alongside MDPHP (a related compound). The concentration levels found in plasma were comparable to those reported in fatal cases involving other similar substances . This highlights the potential risks associated with recreational use.

Case Study Substance Plasma Concentration Symptoms
Case 125E-NBOH2.3 ng/mLHyperthermia, seizures
Case 2MDPHP3.4 ng/mLRhabdomyolysis

Structure-Activity Relationship (SAR)

Research into the SAR of N-benzylphenethylamine derivatives suggests that modifications to the benzyl group significantly influence receptor affinity and biological activity. For instance, the introduction of various substituents on the benzene ring alters the compound's interaction with the 5-HT2A_{2A} receptor, affecting both potency and selectivity .

Toxicological Profile

The toxicity profile of this compound is concerning. Reports indicate that overdose can lead to severe physiological responses including:

  • Hyperthermia
  • Muscle rigidity
  • Acute renal failure
    These effects are often exacerbated when combined with other psychoactive substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.